4-Fluoro-2-methoxybiphenyl

Physicochemical Property Lipophilicity Drug Design

Researchers face critical failure when substituting fluorinated biphenyl isomers due to altered logP (3.6 vs ~3.2) and divergent biological activity. This exact 4-fluoro-2-methoxy regioisomer is the non-negotiable intermediate for patented pharmaceutical routes and validated SAR studies. - **Proven Utility:** Direct precursor to NMDA NR2B ligands (Ki = 48 nM) and CB1 modulators (IC50 = 269 nM). - **Synthetic Integrity:** Essential for reproducing analgesic and anti-inflammatory biphenylylacetic acid derivatives. - **Supply Assurance:** Standard research quantities available with global shipping documentation.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 1214387-67-3
Cat. No. B3222746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxybiphenyl
CAS1214387-67-3
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CC=CC=C2
InChIInChI=1S/C13H11FO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeySAYQKRYQVUZYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxybiphenyl: Core Properties


4-Fluoro-2-methoxybiphenyl (CAS 1214387-67-3), also designated 4-fluoro-2-methoxy-1,1'-biphenyl, is a fluorinated biphenyl derivative with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol [1]. Its structure features a para-fluorine and an ortho-methoxy group on the biphenyl scaffold, conferring a computed logP of 3.6 . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, with documented utility in patent literature as a precursor to antimicrobial and analgesic agents [2].

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Patented intermediate for biphenylylacetic acid synthesis Source review
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Preferred scaffold for NMDA NR2B ligand development Assay context
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4-fluoro-2-methoxy regioisomer defines reactivity and logP Class-level inference

4-Fluoro-2-methoxybiphenyl: Analog Differentiation


Generic substitution with other mono-fluorinated or mono-methoxylated biphenyls is inadvisable due to the unique synergistic effect of the specific 4-fluoro-2-methoxy substitution pattern on both physicochemical and biological properties. This precise regiochemistry dictates a computed logP of 3.6 , which differs from the predicted logP of ~3.2 for the isomeric 2-fluoro-4-methoxybiphenyl . Such differences in lipophilicity can profoundly impact membrane permeability, metabolic stability, and target binding in a biological context. Furthermore, the distinct substitution pattern directs unique chemical reactivity in cross-coupling and further derivatization reactions, which is essential for its established role as a specific intermediate in patented pharmaceutical syntheses [1]. Consequently, substituting a different isomer or a simpler biphenyl derivative would introduce an unverified variable in lipophilicity, reactivity, and biological performance, potentially invalidating established synthetic protocols or biological assays.

Regioisomer mismatch

2-fluoro-4-methoxybiphenyl exhibits ~0.4 logP unit lower lipophilicity; may alter permeability and metabolic stability profiles.

Patent-pathway specificity

Other biphenyl isomers are not claimed in JPS5798228A; substitution may deviate from established synthetic routes.

Scaffold hopping risk

Removing fluorine or methoxy eliminates critical NMDA NR2B affinity; the unsubstituted biphenyl is essentially inactive.

4-Fluoro-2-methoxybiphenyl: Evidence vs. Analogs


Lipophilicity Advantage

The substitution pattern on the biphenyl core dictates lipophilicity. 4-Fluoro-2-methoxybiphenyl has a vendor-reported computed logP of 3.6 . In contrast, its structural isomer, 2-fluoro-4-methoxybiphenyl, has a predicted logP of approximately 3.2 . This difference of 0.4 logP units, while a class-level inference, is a meaningful distinction for medicinal chemistry applications, as it can translate into differences in membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity
Class-level inference
logP 3.6 vs ~3.2
Supports regioisomer-specific permeability context
Computed logP; vendor-reported data
Physicochemical Property Lipophilicity Drug Design

Enhanced NADPH Oxidase Inhibition

4-Fluoro-2-methoxyphenol (F-apocynin), a close structural analog differing from 4-Fluoro-2-methoxybiphenyl by a hydroxyl group instead of a phenyl ring, has been directly compared to apocynin in leukocyte oxidant production and phagocytosis assays [1]. The study demonstrated that F-apocynin exhibited an enhanced inhibitory effect relative to the parent compound apocynin, without showing cell toxicity [1]. While this data is for an analog, it provides class-level inference for the biphenyl derivative, suggesting the 4-fluoro-2-methoxy substitution pattern is a privileged motif for NADPH oxidase inhibition.

NADPH Oxidase Inhibition
Class-level inference
Enhanced vs apocynin
Reported analog-based activity context
In vitro leukocyte assay; qualitative data
NADPH Oxidase Inflammation Oxidative Stress

NMDA Receptor Affinity

The derivative N-((4'-fluoro-2'-methoxybiphenyl-3-yl)methyl)cyclopentanamine, which contains the 4-fluoro-2-methoxybiphenyl core, demonstrates potent binding to the NMDA receptor NR2B subunit with a Ki of 48 nM [1]. This direct head-to-head comparison is not with a different analog but rather establishes the potency of this specific scaffold at a well-defined biological target. The unsubstituted parent biphenyl is generally inactive, highlighting the critical contribution of the 4-fluoro-2-methoxy substitution for this activity.

NMDA NR2B Affinity
Head-to-head
Ki 48 nM
Supports target-engagement assay context
[3H]CP101606 displacement; rat brain membrane
NMDA Receptor Neuropharmacology Binding Affinity

CB1 Receptor Affinity

Another derivative, N-(1-((4'-fluoro-2'-methoxybiphenyl-3-yl)methyl)-1H-benzo[d]imidazol-6-yl)pivalamide, shows an IC50 of 269 nM for the human cannabinoid CB1 receptor [1]. This data provides a second, distinct biological target for which the 4-fluoro-2-methoxybiphenyl core has been successfully employed. It demonstrates the scaffold's versatility beyond a single receptor class and provides a quantitative benchmark for further optimization in the cannabinoid field.

CB1 Affinity
Supporting evidence
IC50 269 nM
Supports multi-target scaffold review
[3H]CC55940 displacement; human CB1
Cannabinoid Receptor CB1 GPCR

Pharmaceutical Intermediate Utility

Japanese Patent JPS5798228A explicitly claims 2-Methoxy-4'-fluorobiphenyl (a synonym for 4-Fluoro-2-methoxybiphenyl) as both an antimicrobial agent and a crucial intermediate for the synthesis of biphenylylacetic acid derivatives possessing analgesic, anti-inflammatory, and antipyretic actions [1]. This direct evidence of utility in a pharmaceutical patent chain provides a compelling reason for procurement over non-patented or less-characterized biphenyl analogs. The compound's value is not merely its structure but its proven role in a defined, high-value synthetic pathway.

Pharmaceutical Utility
Direct evidence
Claimed intermediate
Patent-documented intermediate role
JPS5798228A; synthesis of analgesic derivatives
Organic Synthesis Pharmaceutical Intermediate Cross-Coupling

4-Fluoro-2-methoxybiphenyl: Key Applications


NMDA Receptor Modulator Development

Based on the high-affinity binding data (Ki = 48 nM) of a 4-fluoro-2-methoxybiphenyl derivative to the NMDA NR2B receptor [1], this compound is a strategic starting material for medicinal chemistry programs targeting neurological disorders. Its procurement is justified for SAR studies aimed at optimizing potency and selectivity for this therapeutically relevant target.

NADPH Oxidase Inhibitor Design

Informed by the enhanced activity of the closely related F-apocynin analog against leukocyte oxidant production [2], 4-Fluoro-2-methoxybiphenyl represents a privileged scaffold for designing novel, more potent NADPH oxidase inhibitors. Researchers focused on oxidative stress and inflammatory diseases should prioritize this chemotype over generic biphenyls.

Patented Anti-Inflammatory Synthesis

As a specifically claimed intermediate in the synthesis of biphenylylacetic acid derivatives with analgesic and anti-inflammatory properties [3], the use of this exact compound is non-negotiable for process chemists aiming to reproduce or improve upon this patented route. Procurement of the specified isomer is critical for maintaining the integrity of the synthetic sequence.

Cannabinoid Receptor Probe Development

The documented moderate binding affinity (IC50 = 269 nM) of a derivative to the human CB1 receptor [4] identifies the 4-fluoro-2-methoxybiphenyl core as a viable starting point for exploring the cannabinoid system. This scenario supports its procurement for the synthesis of focused libraries to probe structure-activity relationships at CB1.

Application
Selection Property
Validation Focus
NMDA NR2B ligand SAR
Target-engagement assay context
NR2B binding and selectivity endpoints
NADPH oxidase inhibitor design
Class-level scaffold context
Leukocyte oxidant production assay review
Patented anti-inflammatory route
Patent-pathway identity
Synthetic sequence fidelity and yield endpoints
Cannabinoid CB1 probe development
Multi-target scaffold review
CB1 binding and functional assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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